molecular formula C24H18Cl2N2OS B2739834 (3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone CAS No. 332045-93-9

(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B2739834
CAS No.: 332045-93-9
M. Wt: 453.38
InChI Key: XTNDEPFJXYSTHN-UHFFFAOYSA-N
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Description

This compound belongs to the thienoquinoline family, characterized by a fused thiophene-quinoline scaffold. Key structural features include:

  • Core structure: A 5,6,7,8-tetrahydrothieno[2,3-b]quinoline backbone.
  • Substituents: Two 4-chlorophenyl groups at positions 4 and 2 of the thienoquinoline core, with an amino group at position 2.

This scaffold is of interest in medicinal chemistry for its structural similarity to antimalarial and antitubercular agents .

Properties

IUPAC Name

[3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2OS/c25-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)28-24-20(19)21(27)23(30-24)22(29)14-7-11-16(26)12-8-14/h5-12H,1-4,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNDEPFJXYSTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Cl)N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the quinoline class, which is known for its diverse biological activities, particularly in anticancer and antimicrobial research. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C24H18Cl2N2OS
  • Molecular Weight : 453.38 g/mol
  • IUPAC Name : [3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-chlorophenyl)methanone

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. A study demonstrated that related compounds showed potent activity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The structure of this compound suggests it may similarly inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. For instance, quinoline derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that the compound may also possess similar antibacterial properties.

Enzyme Inhibition

Inhibition of key enzymes such as acetylcholinesterase (AChE) and urease has been reported for related compounds. The ability to inhibit these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary infections . The specific interactions of this compound with these enzymes warrant further investigation.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. The presence of the thienoquinoline moiety and chlorophenyl groups in this compound may enhance its lipophilicity and cellular uptake, contributing to its bioactivity. Docking studies suggest that these structural components facilitate strong interactions with target proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer activity against MCF-7 and HeLa cells; found IC50 values indicating significant cytotoxicity.
Study 2Examined antibacterial effects on Salmonella typhi; demonstrated effective inhibition at low concentrations.
Study 3Explored enzyme inhibition; reported strong AChE inhibitory activity compared to standard drugs.

Scientific Research Applications

The compound exhibits significant biological activity, which can be categorized into several key areas:

Antitumor Activity

Research indicates that this compound shows promise as an antitumor agent. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the thienoquinoline framework can enhance its potency against specific types of cancer.

Antimicrobial Properties

In vitro studies have shown that the compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The proposed mechanisms include disruption of microbial cell membranes and inhibition of essential metabolic pathways. This makes it a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

The compound may also interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders. Its ability to modulate receptor activity could lead to novel treatments for conditions such as depression or anxiety.

Case Studies and Research Findings

Several studies have explored the applications of this compound in depth:

StudyFocusFindings
Antitumor efficacyDemonstrated significant cytotoxicity against breast cancer cell lines.
Antimicrobial activityExhibited effective inhibition against Staphylococcus aureus and Candida albicans.
NeuropharmacologySuggested potential as an allosteric modulator for neurotransmitter receptors, indicating possible use in treating mood disorders.

Synthesis and Characterization

The synthesis of (3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions that include cyclization and functional group modifications to achieve the desired molecular structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference Yield (if available)
Target Compound 4-(4-ClPh), 2-(4-ClPh), 3-NH₂ C₂₃H₁₇Cl₂N₃OS ~452 High lipophilicity; dual chloro groups for stability N/A
3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone 4-(3-pyridinyl), 2-(4-FPh), 3-NH₂ C₂₃H₁₈FN₃OS 403.48 Fluorine enhances electronegativity; pyridine improves solubility N/A
3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone 4-(5-methylfuryl), 2-(4-ClPh), 3-NH₂ C₂₃H₁₉ClN₂O₂S 422.93 Furyl group introduces heterocyclic diversity; may affect metabolic stability N/A
1-[3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone 4-(4-MeOPh), 2-acetyl, 3-NH₂ C₂₀H₂₀N₂O₂S 352.46 Methoxy group increases polarity; acetyl substitution alters steric profile N/A
Methanone, 3-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl- 4-(4-FPh), 2-(4-BrPh), 3-NH₂ C₂₃H₁₇BrFN₃OS ~492 Bromine increases molecular weight; fluorine modulates electronic effects 83.0% (synthesis yield)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl groups in the target compound (electron-withdrawing) contrast with methoxyphenyl (electron-donating) in , affecting electronic distribution and reactivity.
  • Synthetic Efficiency : The bromophenyl analog achieves an 83% yield, suggesting robust synthetic routes for halogenated derivatives.

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